

# 4-(tert-Butyl)picolinic acid hydrochloride

## molecular weight

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### Compound of Interest

Compound Name: 4-(tert-Butyl)picolinic acid  
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An In-Depth Technical Guide to **4-(tert-Butyl)picolinic Acid Hydrochloride**: Properties, Synthesis, and Application in Modern Drug Discovery

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-(tert-butyl)picolinic acid hydrochloride**, a key building block in contemporary chemical biology and drug development. Beyond its fundamental physicochemical properties, we will delve into its synthetic rationale, analytical characterization, and pivotal role in the burgeoning field of targeted protein degradation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their workflows.

## Core Molecular Profile and Physicochemical Properties

**4-(tert-Butyl)picolinic acid hydrochloride** is a substituted pyridine carboxylic acid. Its structure is characterized by a picolinic acid core (pyridine-2-carboxylic acid) functionalized with a bulky, hydrophobic tert-butyl group at the 4-position. The molecule is typically supplied as a hydrochloride salt to improve its stability and handling characteristics.

The strategic placement of the tert-butyl group is a key design feature. This group imparts significant steric bulk and lipophilicity. In the context of medicinal chemistry, such features are

often exploited to create specific steric interactions within a protein's binding pocket, potentially enhancing binding affinity or influencing ligand orientation. The picolinic acid moiety, with its carboxylic acid and pyridine nitrogen, provides multiple points for hydrogen bonding and serves as a versatile chemical handle for further synthetic elaboration, most commonly through amide bond formation.

Below is the chemical structure of **4-(tert-butyl)picolinic acid hydrochloride**:

Caption: Chemical structure of **4-(tert-Butyl)picolinic acid hydrochloride**.

Table 1: Physicochemical and Identification Properties

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>14</sub> ClNO <sub>2</sub>	[1][2]
Molecular Weight	215.68 g/mol	[2][3]
CAS Number	123811-75-6	
Synonyms	4-tert-butyl-2-pyridinecarboxylic acid hydrochloride	
Physical Form	Solid	
Typical Purity	≥95% to 97%	[3]
Storage Conditions	Inert atmosphere, 2-8°C	[4]

## Application in Targeted Protein Degradation: A PROTAC Building Block

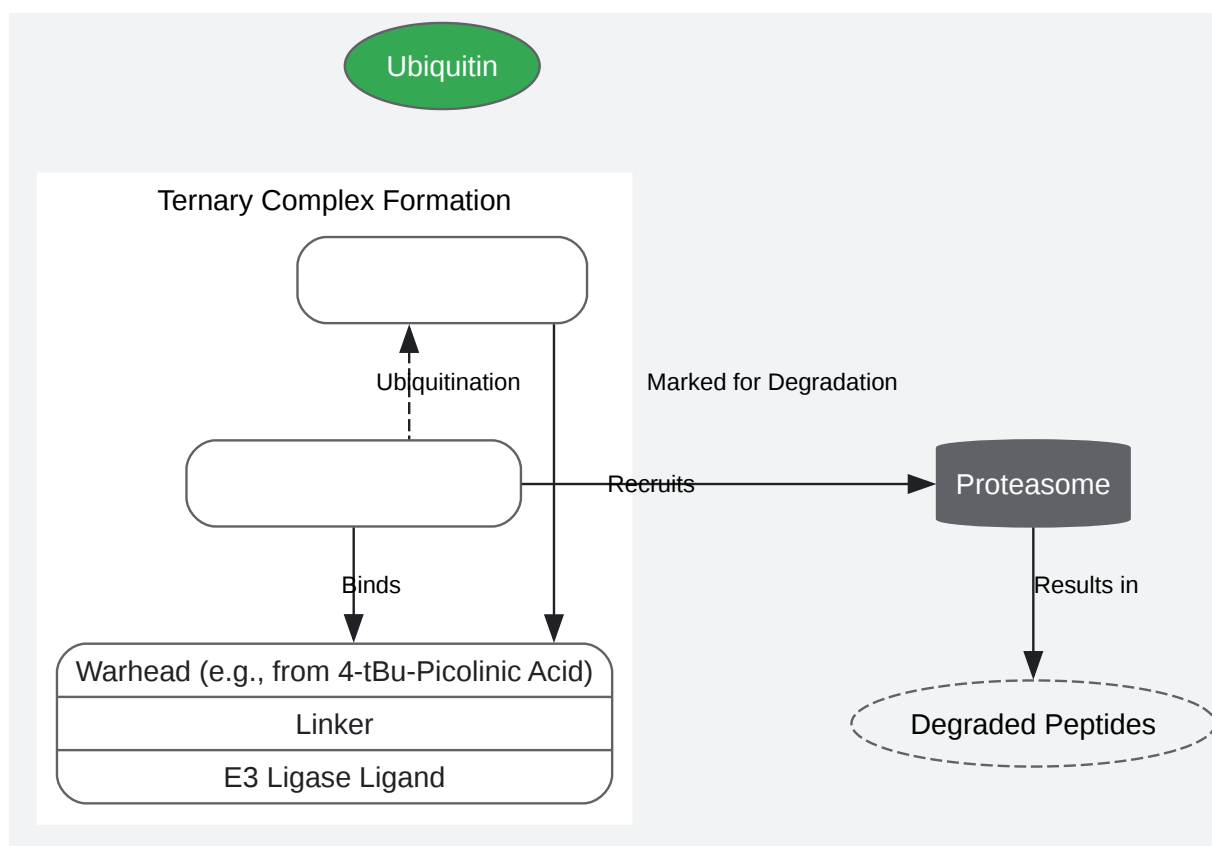
The primary application for **4-(tert-butyl)picolinic acid hydrochloride** in modern drug discovery is as a versatile building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][6]

PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell.[7] They function by simultaneously binding to a target Protein of Interest

(POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for degradation by the cell's proteasome.

A PROTAC's structure consists of three parts: a ligand for the POI (the "warhead"), a ligand for an E3 ligase, and a chemical linker connecting them.[6] The nature and geometry of these components are critical for the efficiency and selectivity of the final degrader molecule.

**4-(tert-Butyl)picolinic acid hydrochloride** serves as a fragment or building block, typically for the "warhead" portion of the PROTAC. Its carboxylic acid group is an ideal anchor point for coupling to the linker, while the substituted pyridine ring can be tailored to bind to the active site of a target protein, such as a kinase or an epigenetic reader.



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Caption: General mechanism of PROTAC-mediated protein degradation.

## Synthesis and Manufacturing

While various proprietary methods exist, a general and scalable synthetic route to substituted picolinic acids often starts from commercially available precursors. A representative strategy involves the functionalization of a pyridine ring followed by the installation or modification of the carboxylic acid group.

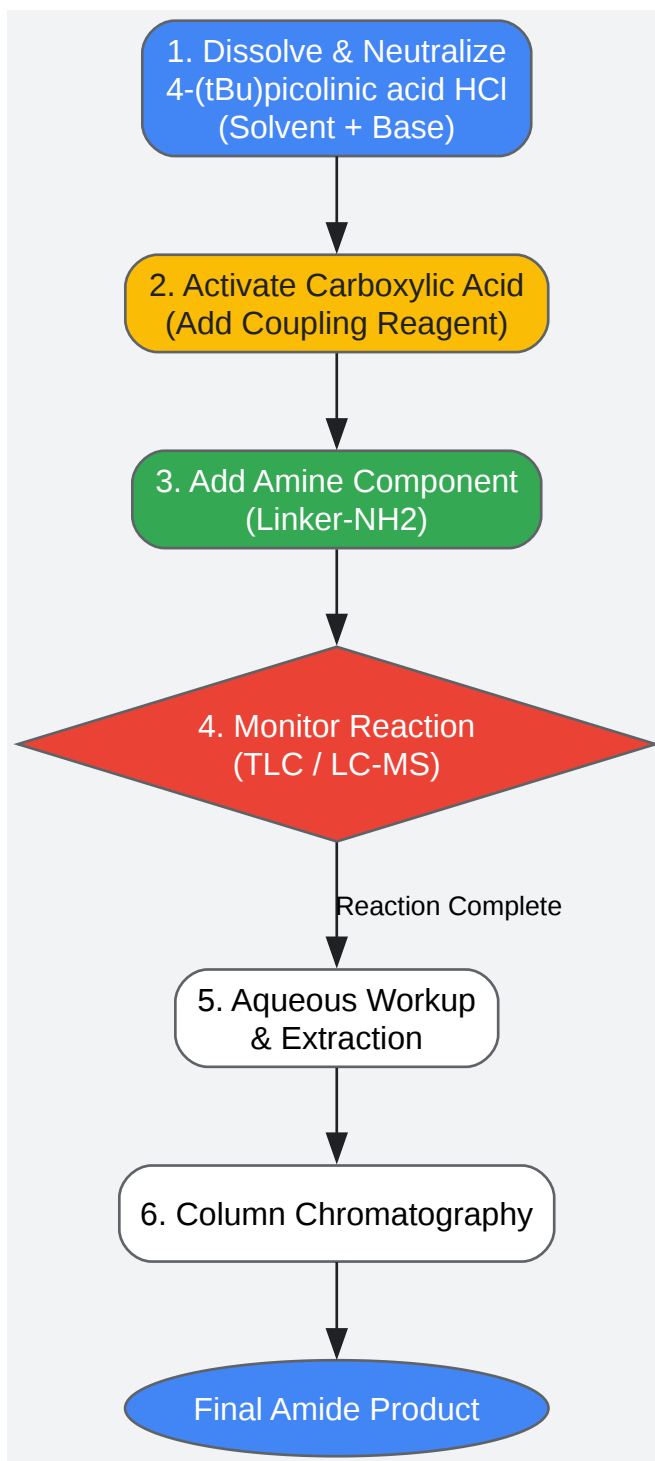
A scalable synthesis for a related picolinic acid derivative, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, has been reported, starting from picolinic acid.[1][2] This highlights a common industrial strategy: begin with the core acid and build complexity. For 4-(tert-butyl)picolinic acid itself, a plausible retrosynthetic analysis suggests a pathway involving the introduction of the tert-butyl group onto a pre-existing pyridine-2-carboxylic acid derivative or building the ring itself.

### Representative Experimental Protocol: Amide Coupling (A Key Downstream Reaction)

This protocol describes the fundamental step of using **4-(tert-butyl)picolinic acid hydrochloride** to form an amide bond, a cornerstone reaction in PROTAC linker attachment.

- **Neutralization:** In a round-bottom flask, dissolve **4-(tert-butyl)picolinic acid hydrochloride** (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- **Add a mild organic base,** such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride salt and liberate the free carboxylic acid. Stir for 10-15 minutes at room temperature. **Causality:** The free carboxylate is required for activation in the subsequent step. The hydrochloride salt is stable for storage but must be neutralized for reaction.
- **Carboxylic Acid Activation:** To the solution, add a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq). Add an additional equivalent of DIPEA (1.1 eq) if using an aminium-based coupling reagent. Stir for 20-30 minutes. **Causality:** Coupling reagents convert the carboxylic acid into a highly reactive activated ester, which is susceptible to nucleophilic attack by an amine.

- **Amide Bond Formation:** Add the amine-containing linker or molecule (1.0 eq) to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
- **Workup and Purification:** Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purify the crude product** by flash column chromatography on silica gel to yield the desired amide.



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Caption: Workflow for a standard amide coupling reaction.

## Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of **4-(tert-butyl)picolinic acid hydrochloride** and its derivatives.

Table 2: Key Analytical Techniques and Expected Observations

Technique	Purpose	Expected Results / Observations
$^1\text{H}$ NMR	Structural Elucidation	<ul style="list-style-type: none"><li>- A large singlet around 1.3-1.4 ppm (9H) for the tert-butyl group.</li><li>- Aromatic signals in the 7.5-8.5 ppm region characteristic of a substituted pyridine ring.</li><li>- A broad signal for the carboxylic acid proton (and NH from HCl), which may exchange with <math>\text{D}_2\text{O}</math>. The chemical shifts of ring protons will be shifted downfield compared to the free base due to the positive charge on the nitrogen.[8]</li></ul>
$^{13}\text{C}$ NMR	Carbon Skeleton Confirmation	<ul style="list-style-type: none"><li>- Signals for the quaternary and methyl carbons of the tert-butyl group.</li><li>- Aromatic carbon signals.</li><li>- A signal for the carboxylic carbon (~165-170 ppm).</li></ul>
Mass Spectrometry (MS)	Molecular Weight Confirmation	<ul style="list-style-type: none"><li>- (ESI+): Expected <math>[\text{M}+\text{H}]^+</math> ion corresponding to the free acid (<math>m/z \approx 180.10</math>).</li><li>- (ESI-): Expected <math>[\text{M}-\text{H}]^-</math> ion (<math>m/z \approx 178.09</math>).</li><li>- High-resolution MS (HRMS) should confirm the elemental composition.</li></ul>
HPLC	Purity Assessment	<ul style="list-style-type: none"><li>- A single major peak under appropriate conditions. Purity is determined by the area percentage of this peak.</li></ul>
FT-IR	Functional Group Identification	<ul style="list-style-type: none"><li>- Broad O-H stretch from the carboxylic acid (~2500-3300</li></ul>



cm<sup>-1</sup>).- C=O stretch (~1700-1730 cm<sup>-1</sup>).- Aromatic C=C and C=N stretches (~1400-1600 cm<sup>-1</sup>).

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### Detailed Protocol: Reversed-Phase HPLC for Purity Analysis

This protocol provides a robust starting point for the purity analysis of polar, ionizable picolinic acid derivatives.

- System Preparation:
  - Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]
  - Mobile Phase A: 0.1% Phosphoric acid in water. Causality: The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and reproducible retention.
  - Mobile Phase B: Methanol or Acetonitrile (HPLC Grade).[9]
  - Detector: UV/PDA detector set to an appropriate wavelength (e.g., 264 nm).[9]
  - Flow Rate: 1.0 mL/min.[9]
  - Column Temperature: 30°C.
- Sample Preparation:
  - Accurately weigh ~5 mg of **4-(tert-butyl)picolinic acid hydrochloride**.
  - Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of ~0.5 mg/mL.
  - Filter the sample through a 0.45 µm syringe filter before injection.
- Chromatographic Run:
  - Inject 10-20 µL of the sample.

- Run a gradient method, for example:
  - 0-5 min: 20% B
  - 5-20 min: Ramp from 20% to 80% B
  - 20-25 min: Hold at 80% B
  - 25-30 min: Return to 20% B and equilibrate.
- Data Analysis:
  - Integrate the peaks in the resulting chromatogram.
  - Calculate the purity by dividing the area of the main peak by the total area of all peaks.

## Safety and Handling

**4-(tert-butyl)picolinic acid hydrochloride** is classified as a hazardous substance and requires careful handling in a laboratory setting.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- GHS Pictogram: GHS07 (Exclamation mark).
- Precautionary Measures:
  - Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
  - Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
  - Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
  - Store in a tightly sealed container in a cool, dry place away from incompatible materials.

## Conclusion

**4-(tert-Butyl)picolinic acid hydrochloride** is more than a simple chemical reagent; it is an enabling tool for sophisticated drug discovery programs. Its well-defined structure, predictable reactivity, and crucial role as a building block in the synthesis of PROTACs make it a high-value compound for medicinal chemists. Understanding its core properties, synthetic utility, and analytical behavior is paramount for any research professional aiming to innovate in the field of targeted protein degradation.

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